指纹兰A

描述

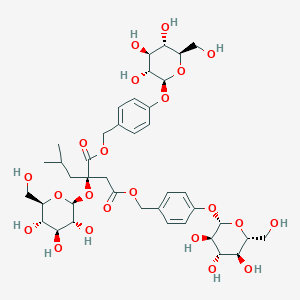

. 它是一种白色晶体固体,具有复杂的化学结构,其中包含多个环状体系和羟基官能团。 指环菇素A已显示出多种生物活性,包括抗肿瘤、抗炎和抗菌特性 .

科学研究应用

指环菇素A具有广泛的科学研究应用:

化学: 它被用作研究复杂天然产物合成和反应机理的模型化合物。

生物学: 指环菇素A被用于研究其对细胞过程的影响,包括其抑制肿瘤细胞生长和调节免疫反应的能力。

医药: 该化合物的抗肿瘤、抗炎和抗菌特性使其成为药物开发和治疗应用的候选药物。

作用机理

指环菇素A的作用机理涉及其与各种分子靶标和途径的相互作用。 已显示它通过干扰细胞周期调节和诱导细胞凋亡来抑制肿瘤细胞的生长和增殖。 此外,指环菇素A通过调节炎症介质的产生和抑制炎症途径的激活来表现出抗炎作用 .

作用机制

Target of Action

Dactylorhin A is a natural compound that has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities . The primary targets of Dactylorhin A are tumor cells, inflammatory cells, and microbial cells . These cells play crucial roles in the development and progression of various diseases, including cancer, inflammation, and infections .

Mode of Action

Dactylorhin A interacts with its targets primarily by inhibiting their growth and proliferation . It has been shown to suppress the production of nitric oxide (NO) in RAW264.7 macrophage cells , suggesting that it may exert its anti-inflammatory effects by modulating the immune response .

Biochemical Pathways

It is known that dactylorhin a can disrupt mitochondrial function, inhibit key enzymes, and contribute to apoptosis and the deficiency of energy metabolism .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a drug and its effectiveness in the body

Result of Action

The molecular and cellular effects of Dactylorhin A’s action include the inhibition of cell growth and proliferation, modulation of the immune response, disruption of mitochondrial function, and induction of apoptosis . These effects can lead to the suppression of tumor growth, reduction of inflammation, and prevention of microbial infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dactylorhin A. For instance, over-extraction and illegal trading to meet high market demand, excessive weed proliferation, overgrazing leading to destruction of plant parts, low genetic diversity and poor seed germination rate are factors that have led to a decrease in the population of Dactylorhiza hatagirea, the plant from which Dactylorhin A is derived . These factors can potentially affect the availability and potency of Dactylorhin A.

生化分析

Biochemical Properties

Dactylorhin A has been shown to have certain anti-tumor activity, inhibiting the growth and spread of tumor cells . It also exhibits anti-inflammatory and antibacterial activity, offering potential therapeutic effects for certain inflammatory and infectious diseases

Cellular Effects

Dactylorhin A has been found to moderately inhibit the production of nitric oxide (NO) in RAW 264.7 macrophages This suggests that Dactylorhin A may influence cell function by modulating cell signaling pathways and gene expression

Molecular Mechanism

It is known that it exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

准备方法

指环菇素A通常通过从真菌中提取和纯化获得。 该过程包括选择富含指环菇素A的真菌菌株,培养它们,然后从真菌生物量中提取化合物。 提取后,进行一系列分离、纯化和结晶步骤以获得高纯度的指环菇素A .

化学反应分析

指环菇素A经历了几种类型的化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂和条件包括:

氧化: 指环菇素A可以在受控条件下使用氧化剂如高锰酸钾或过氧化氢进行氧化。

还原: 还原反应可以使用还原剂如硼氢化钠或氢化铝锂进行。

取代: 取代反应通常涉及亲核试剂,例如甲醇钠或叔丁醇钾。

相似化合物的比较

指环菇素A属于一个化合物家族,其中包括指环菇素B、指环菇素C、指环菇素D和指环菇素E。 这些化合物具有相似的结构特征,但在其特定的官能团和生物活性方面有所不同。 例如,指环菇素B已被证明可以减少 β-淀粉样蛋白片段对神经元细胞的毒性作用,突出了其潜在的神经保护作用 . 抗肿瘤、抗炎和抗菌特性的独特组合使指环菇素A对于研究和治疗应用特别有价值 .

属性

IUPAC Name |

bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R)-2-(2-methylpropyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O22/c1-18(2)11-40(62-38-35(53)32(50)29(47)25(15-43)61-38,39(54)56-17-20-5-9-22(10-6-20)58-37-34(52)31(49)28(46)24(14-42)60-37)12-26(44)55-16-19-3-7-21(8-4-19)57-36-33(51)30(48)27(45)23(13-41)59-36/h3-10,18,23-25,27-38,41-43,45-53H,11-17H2,1-2H3/t23-,24-,25-,27-,28-,29-,30+,31+,32+,33-,34-,35-,36-,37-,38+,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCKZYFUROTIBC-HDQVGPIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@](CC(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801346255 | |

| Record name | Dactylorhin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

888.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256459-34-4 | |

| Record name | Dactylorhin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is Dactylorhin A and where is it found?

A1: Dactylorhin A is a glucosyloxybenzyl 2-isobutylmalate primarily isolated from the tubers of various orchid species, including Bletilla striata [, , , , , ], Gymnadenia conopsea [, , , ], Coeloglossum viride var. bracteatum [, , ], and Dactylorhiza hatagirea [, , ]. It belongs to a group of compounds known for their potential medicinal properties.

Q2: What is the chemical structure of Dactylorhin A?

A2: Dactylorhin A is a benzyl ester glucoside. While its exact structure is not explicitly provided in these abstracts, several papers mention it alongside compounds like militarine and loroglossin, which are also glucosyloxybenzyl 2-isobutylmalates [, , ]. This suggests that Dactylorhin A shares a similar core structure with variations in the attached functional groups.

Q3: Can you elaborate on the biosynthesis of Dactylorhin A?

A3: While a detailed biosynthetic pathway for Dactylorhin A is not fully elucidated in the provided research, a study on Bletilla striata identified several genes potentially involved in its synthesis []. These genes are primarily associated with phenylpropane biosynthesis, starch and sucrose metabolism, cyanoamino acid metabolism, gluconeogenesis and glycolysis, and phenylalanine metabolism. This suggests a complex biosynthetic route involving various metabolic pathways.

Q4: What are the reported biological activities of Dactylorhin A?

A4: Research on the biological activity of Dactylorhin A is still emerging. One study highlighted its moderate inhibitory effects on nitric oxide (NO) production in RAW 264.7 macrophage cells [], suggesting potential anti-inflammatory properties. Another study mentioned its potential in Alzheimer's disease treatment [], but specifics were not provided in the abstract. Further research is needed to fully understand its mechanisms of action and therapeutic potential.

Q5: How does the content of Dactylorhin A vary in different species and environments?

A5: The content of Dactylorhin A varies significantly among different species and even within the same species grown in different environments [, , ]. For instance, studies have shown that the content of Dactylorhin A in Bletilla striata differs between wild and cultivated varieties []. Similarly, the concentration of Dactylorhin A in Gymnadenia conopsea was found to be influenced by geographical origin []. These variations highlight the importance of considering both genetic and environmental factors when studying the production and accumulation of Dactylorhin A.

Q6: Are there established methods for the extraction and quantification of Dactylorhin A?

A6: Yes, several analytical techniques have been developed for the extraction, isolation, and quantification of Dactylorhin A from plant material. These methods primarily involve various chromatographic techniques such as:

- High-Performance Liquid Chromatography (HPLC) [, , , , , , , ]: This technique is widely used for the separation and quantification of Dactylorhin A in various plant extracts.

- Ultra Performance Liquid Chromatography (UPLC) [, ]: UPLC offers improved resolution and sensitivity compared to traditional HPLC, allowing for more precise quantification of Dactylorhin A.

- Elution-Extrusion Counter-Current Chromatography (EECCC) []: EECCC provides an efficient method for separating and purifying large quantities of Dactylorhin A and other high-polarity compounds from plant extracts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,5E,7R,9S,11E,13S,14S,16R,17S,18S,19S)-19-benzyl-7-hydroxy-7,9,16,17-tetramethyl-2,4,15-trioxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-5,11-diene-3,8,21-trione](/img/structure/B1669695.png)

![4-amino-5-chloro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B1669696.png)